N-Hydroxy-N-(4-methylphenyl)acetamide N-Hydroxy-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 27451-21-4
VCID: VC1612452
InChI: InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,12H,1-2H3
SMILES: CC1=CC=C(C=C1)N(C(=O)C)O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

N-Hydroxy-N-(4-methylphenyl)acetamide

CAS No.: 27451-21-4

Cat. No.: VC1612452

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-N-(4-methylphenyl)acetamide - 27451-21-4

Specification

CAS No. 27451-21-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-hydroxy-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,12H,1-2H3
Standard InChI Key DKXQDOLWLOYQOK-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C(=O)C)O
Canonical SMILES CC1=CC=C(C=C1)N(C(=O)C)O

Introduction

Structure and Chemical Nomenclature

N-Hydroxy-N-(4-methylphenyl)acetamide belongs to the class of hydroxamic acids, characterized by the presence of an N-hydroxy amide functional group. The molecular structure features an acetyl group and a hydroxy group both attached to a nitrogen atom, which is connected to a 4-methylphenyl (p-tolyl) group. This arrangement distinguishes it from similar compounds where hydroxyl groups are positioned differently.

Chemical Structure Properties

Based on the structural analysis and comparison with similar compounds, the following properties can be inferred for N-Hydroxy-N-(4-methylphenyl)acetamide:

PropertyValueNotes
Molecular FormulaC₉H₁₁NO₂Same as related compounds
Estimated Molecular Weight~165.19 g/molBased on structural comparison
Functional GroupsHydroxamic acid, aromatic ringKey reactive centers
Chemical ClassN-hydroxy amideDetermines reactivity profile
Hydrogen Bond Donors1 (hydroxyl)Contributes to intermolecular interactions
Hydrogen Bond Acceptors2 (carbonyl, hydroxyl)Important for solubility properties

Physicochemical Properties and Identification

Identification Parameters

For proper identification of N-Hydroxy-N-(4-methylphenyl)acetamide, several parameters are typically utilized:

Identification ParameterExpected ValueReference
IUPAC NameN-Hydroxy-N-(4-methylphenyl)acetamideChemical nomenclature
SMILES NotationCC1=CC=C(N(O)C(C)=O)C=C1Estimated based on structure
Melting PointNot available in search resultsRequires experimental determination
Mass Spectrum (M+)~165 m/zExpected molecular ion peak

Synthesis and Preparation Methods

Case Study of Related Synthesis

A relevant example comes from the synthesis of N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide, which was prepared using a catalyst-mediated approach:

"The compound N-[(phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]acetamide was synthesized by using benzaldehyde, 2-naphthol and acetamide by using Cp₂ZrCl₂ as a catalyst at room temperature. A mixture of 2-naphthol (1 mmol), benzaldehyde (1 mmol), acetamide (1.2 mmol) and zirconocene dichloride (20 mol%) was stirred in ethylene dichloride (5 ml) at room temperature for 10 h."

This reaction pathway demonstrates how similar multi-component reactions might be adapted for synthesizing N-hydroxy amide derivatives, potentially including N-Hydroxy-N-(4-methylphenyl)acetamide.

Structure-Activity Relationships and Applications

Functional Group Analysis

The key functional groups in N-Hydroxy-N-(4-methylphenyl)acetamide contribute to its potential chemical and biological properties:

  • The N-hydroxy group typically confers:

    • Enhanced acidity compared to regular amides

    • Ability to act as both hydrogen bond donor and acceptor

    • Possible metal chelation properties

  • The 4-methylphenyl (p-tolyl) group provides:

    • Increased lipophilicity

    • π-stacking potential for interactions with aromatic systems

    • Steric effects that influence molecular conformation

  • The acetamide portion contributes:

    • Carbonyl functionality for hydrogen bonding

    • Potential metabolic stability considerations

    • Conformational constraints to the molecule

Chemical Reactivity and Stability

Anticipated Reactivity Patterns

The hydroxamic acid functional group in N-Hydroxy-N-(4-methylphenyl)acetamide would be expected to exhibit characteristic reactivity patterns:

  • Nucleophilic reactions at the carbonyl carbon

  • Potential deprotonation of the N-hydroxyl group under basic conditions

  • Susceptibility to hydrolysis in strongly acidic or basic environments

  • Possible reduction reactions at the N-O bond

  • Reactions with electrophiles at the oxygen of the hydroxyl group

Stability Considerations

Environmental factors affecting stability would likely include:

FactorExpected EffectImplications
pHStability decreased in extreme pHStorage at neutral pH recommended
LightPotential photosensitivityProtection from light during storage
TemperatureThermal degradation possibleStorage at controlled temperature advisable
Oxidative conditionsSusceptibility to oxidationProtection from oxidizing agents
MoistureHydrolysis of amide bondStorage in dry environment

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